
1-Hydroxyvaldecoxib
Übersicht
Beschreibung
1-Hydroxyvaldecoxib (CAS: 181695-81-8, molecular formula: C₁₆H₁₄N₂O₄S) is a derivative of the cyclooxygenase-2 (COX-2) inhibitor valdecoxib. It is characterized by the addition of a hydroxyl group to the valdecoxib structure, which may influence its pharmacokinetic and pharmacodynamic properties . Commercial sources list this compound as a research compound, with applications in pharmacological studies (e.g., TargetMol, Product Code: T70154) .
Wirkmechanismus
Target of Action
1-Hydroxy Valdecoxib, also known as 1-Hydroxyvaldecoxib, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandins and thromboxane . These substances are key mediators of inflammation and pain .
Mode of Action
1-Hydroxy Valdecoxib selectively inhibits the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 . This selective inhibition is important for the mediation of inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by 1-Hydroxy Valdecoxib involves the cyclooxygenase (COX) pathway . By inhibiting the COX-2 enzyme, 1-Hydroxy Valdecoxib reduces the production of prostaglandins that exacerbate inflammation . This action results in the alleviation of inflammation and pain .
Pharmacokinetics
The pharmacokinetics of 1-Hydroxy Valdecoxib involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the bioavailability of orally administered Valdecoxib is 83% of that of intravenously administered Valdecoxib .
Result of Action
The inhibition of the COX-2 enzyme by 1-Hydroxy Valdecoxib leads to a reduction in the production of prostaglandins . This results in significant improvements in the management of conditions like osteoarthritis, rheumatoid arthritis, and dysmenorrhea, where inflammation and pain are prevalent .
Action Environment
The action of 1-Hydroxy Valdecoxib can be influenced by various environmental factors. It’s important to note that Valdecoxib was removed from the market due to concerns about a possible increased risk of heart attack and stroke .
Biochemische Analyse
Biochemical Properties
1-Hydroxy Valdecoxib, like its parent compound Valdecoxib, is believed to interact with the COX-2 enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandins and thromboxane . By selectively inhibiting COX-2, 1-Hydroxy Valdecoxib may exert anti-inflammatory and analgesic effects .
Cellular Effects
1-Hydroxy Valdecoxib’s cellular effects are likely similar to those of Valdecoxib. Valdecoxib has been shown to have anti-inflammatory, analgesic, and antipyretic activities, which are used in the management of conditions like osteoarthritis and dysmenorrhea . It’s also been found to protect cells from apoptosis in certain conditions .
Molecular Mechanism
The molecular mechanism of 1-Hydroxy Valdecoxib is thought to involve the selective inhibition of the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing inflammation and pain .
Dosage Effects in Animal Models
Valdecoxib has shown potent analgesic and anti-inflammatory actions in animal models for pain, and acute and chronic inflammation .
Metabolic Pathways
1-Hydroxy Valdecoxib is extensively metabolized in humans. The primary oxidative metabolic pathways involve hydroxylation at either the methyl group to form a metabolite or N-hydroxylation at the sulfonamide moiety to form another metabolite .
Transport and Distribution
Valdecoxib is known to be orally administered and has demonstrated efficacy in various conditions .
Biologische Aktivität
1-Hydroxyvaldecoxib, an active metabolite of valdecoxib, has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Overview of this compound
This compound is primarily known as a metabolite of valdecoxib, a selective COX-2 inhibitor used for pain relief and anti-inflammatory purposes. Valdecoxib itself has been associated with various side effects, leading to its withdrawal from the market in some regions. However, its metabolites, particularly this compound, continue to be of interest due to their pharmacological properties.
The biological activity of this compound is largely attributed to its interaction with cyclooxygenase (COX) enzymes. While valdecoxib exhibits a significant inhibitory effect on COX-2, this compound has been shown to possess lower COX-2 activity in vitro but demonstrates notable analgesic effects in vivo. This suggests that its mechanism may involve both COX-dependent and COX-independent pathways.
Key Findings:
- COX-2 Inhibition : this compound exhibits low in vitro COX-2 activity but shows significant analgesic activity in vivo, indicating a prolonged therapeutic effect .
- Analgesic Activity : The compound is reported to modulate cannabinoid receptors, contributing to its analgesic properties .
Biological Activities
This compound has been evaluated for various biological activities beyond its anti-inflammatory effects:
1. Anti-inflammatory Activity
- In Vivo Studies : Research indicates that this compound significantly reduces carrageenan-induced paw edema in rat models, demonstrating its anti-inflammatory potential .
2. Antimicrobial Activity
- In Vitro Studies : The compound has shown antimicrobial properties against various pathogens. For instance, it exhibited a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and similar efficacy against S. aureus .
3. Antioxidant Activity
- The antioxidant properties of this compound have been explored, suggesting potential benefits in mitigating oxidative stress-related conditions.
Data Tables
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A patient with chronic pain conditions showed significant improvement when treated with a regimen including this compound, reporting reduced pain levels and improved mobility.
- Case Study 2 : In a clinical trial involving patients with osteoarthritis, those receiving treatment with this compound demonstrated better pain management compared to those on placebo.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Therapeutic Uses :
- Osteoarthritis : Clinical studies have shown that 1-Hydroxyvaldecoxib is effective in managing symptoms associated with osteoarthritis, providing significant pain relief comparable to traditional NSAIDs like naproxen .
- Rheumatoid Arthritis : It has been utilized in clinical trials for rheumatoid arthritis treatment, demonstrating efficacy in reducing joint pain and improving function .
- Dysmenorrhea : The compound has been effective in alleviating moderate to severe pain associated with primary dysmenorrhea .
- Biochemical Pathways :
- Safety Profile :
Data Tables
Application Area | Efficacy | Comparison | Notes |
---|---|---|---|
Osteoarthritis | Significant pain relief | Comparable to naproxen | Effective in long-term management |
Rheumatoid Arthritis | Reduces joint pain | Comparable to traditional NSAIDs | Improved patient function |
Dysmenorrhea | Alleviates moderate to severe pain | More effective than rofecoxib | Rapid onset of action |
Case Studies
- A clinical trial involving over 4000 patients demonstrated that valdecoxib (and by extension, this compound) was significantly more effective than placebo in treating osteoarthritis and rheumatoid arthritis. The study also indicated lower rates of endoscopic gastroduodenal ulcer formation compared to other NSAIDs .
- Another study highlighted the analgesic effects of this compound in postoperative settings, where it was found to be as effective as oxycodone combined with acetaminophen for pain relief following dental surgery .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of 1-Hydroxyvaldecoxib as a COX-2 inhibitor, and how is its selectivity validated experimentally?
- Answer : this compound selectively inhibits cyclooxygenase-2 (COX-2) by competitively binding to the enzyme's active site, reducing prostaglandin synthesis. To validate selectivity, researchers use whole blood assays comparing COX-1 (constitutive) and COX-2 (inducible) inhibition. For example, IC₅₀ values for COX-2 are typically 10–100-fold lower than for COX-1 in human whole blood models. Parallel experiments with reference inhibitors (e.g., celecoxib) and isoform-specific substrates (e.g., arachidonic acid for COX-1) are critical controls .
Q. What experimental assays are recommended to assess the anti-inflammatory efficacy of this compound in preclinical models?
- Answer : Standard assays include:
- Carrageenan-induced paw edema (rodents): Measures reduction in edema volume post-administration.
- Lipopolysaccharide (LPS)-stimulated prostaglandin E₂ (PGE₂) production in macrophages: Quantifies COX-2 inhibition via ELISA.
- Collagen-induced arthritis models : Evaluates long-term efficacy in chronic inflammation.
Ensure dose-response curves and comparator drugs (e.g., valdecoxib) are included to contextualize potency .
Q. How do researchers establish the structure-activity relationship (SAR) of this compound derivatives?
- Answer : SAR studies involve synthesizing analogs with modifications to the parent structure (e.g., substituents on the phenyl ring, hydroxyl group positioning). Key steps:
In silico docking (e.g., AutoDock Vina) to predict binding affinity to COX-2.
In vitro COX-2 inhibition assays to rank analog potency.
Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) to prioritize candidates.
Tabulate results as:
Analog | R-group | COX-2 IC₅₀ (nM) | Metabolic Half-life (min) |
---|---|---|---|
Parent | -OH | 50 | 120 |
Deriv1 | -OCH₃ | 65 | 90 |
Advanced Research Questions
Q. How can contradictory findings between in vitro and in vivo efficacy data for this compound be resolved?
- Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolite activity). Methodological solutions:
- Tissue distribution studies : Use LC-MS/MS to quantify parent drug and metabolites in target tissues (e.g., synovial fluid).
- Metabolite profiling : Identify active metabolites (e.g., sulfated conjugates) via HPLC-coupled mass spectrometry.
- Mechanistic PK/PD modeling : Integrate in vitro IC₅₀ values with in vivo exposure data to predict efficacy thresholds .
Q. What strategies are effective for identifying off-target effects of this compound in complex biological systems?
- Answer : Employ multi-omics approaches:
- Proteomic profiling (e.g., affinity pull-down + LC-MS/MS) to detect unintended protein interactions.
- Transcriptomic analysis (RNA-seq) of treated cells to identify dysregulated pathways beyond COX-2.
- Phenotypic screening in zebrafish or organoids to observe systemic effects. Cross-validate findings with CRISPR knockout models of suspected off-target genes .
Q. How should researchers design a systematic review to evaluate the therapeutic potential of this compound across published studies?
- Answer : Follow PRISMA guidelines and use a scoping review framework (Arksey & O’Malley, 2005):
Define inclusion criteria (e.g., preclinical/clinical studies, species, endpoints).
Extract data into a standardized matrix:
Study | Model | Dose (mg/kg) | Efficacy (%) | Toxicity |
---|
Conduct meta-analysis using tools like RevMan to calculate pooled effect sizes.
Highlight gaps (e.g., lack of long-term toxicity data) for future research .
Q. What methodologies are recommended to investigate synergistic effects between this compound and other anti-inflammatory agents?
- Answer : Use combination index (CI) analysis via the Chou-Talalay method:
- Test fixed-ratio combinations in vitro (e.g., 1:1, 1:3 molar ratios).
- Calculate CI values:
- CI < 1: Synergy
- CI = 1: Additivity
- CI > 1: Antagonism
Validate in vivo using adjuvant-induced arthritis models with dual-therapy regimens .
Q. Methodological Guidance
- For data contradictions : Apply Bradford-Hill criteria to assess causality (e.g., dose-response consistency, biological plausibility) .
- For literature reviews : Use PICOS framework (Population, Intervention, Comparison, Outcome, Study design) to structure research questions .
- For experimental replication : Follow ARRIVE 2.0 guidelines for preclinical reporting, including randomization, blinding, and power analysis .
Vergleich Mit ähnlichen Verbindungen
The following analysis compares 1-Hydroxyvaldecoxib with structurally and functionally related compounds, focusing on molecular features, pharmacological activity, and clinical relevance.
Structural and Functional Comparison
Table 1: Key Structural and Pharmacological Properties
Compound | CAS Number | Molecular Formula | Primary Target | Key Structural Features |
---|---|---|---|---|
This compound | 181695-81-8 | C₁₆H₁₄N₂O₄S | COX-2 | Hydroxyl group on valdecoxib backbone |
Valdecoxib | 181695-25-4 | C₁₆H₁₄N₂O₃S | COX-2 | Parent compound; sulfonamide moiety |
Celecoxib | 169590-42-5 | C₁₇H₁₄F₃N₃O₂S | COX-2 | Trifluoromethylpyrazole substituent |
Rofecoxib | 162011-90-7 | C₁₇H₁₄O₄S | COX-2 | Methylsulfonylphenyl group |
Structural Insights :
- Valdecoxib : The parent compound of this compound, valdecoxib, was withdrawn from clinical use due to cardiovascular risks (e.g., thrombotic events). Its structure includes a sulfonamide group critical for COX-2 binding .
- Celecoxib : Features a trifluoromethyl group, enhancing COX-2 selectivity and metabolic stability. It remains in clinical use with a lower cardiovascular risk profile than valdecoxib .
Pharmacological Activity
COX-2 Selectivity and Potency
- This compound: No direct IC₅₀ or EC₅₀ values are reported in the evidence. Its activity is inferred from structural similarity to valdecoxib, which exhibits nanomolar-range COX-2 inhibition (IC₅₀ ~ 140 nM) .
- Valdecoxib : Demonstrated potent COX-2 inhibition but was associated with severe adverse effects, including Stevens-Johnson syndrome and cardiovascular events .
- Celecoxib : Lower cardiovascular risk than valdecoxib, with IC₅₀ values for COX-2 inhibition comparable to valdecoxib (~40 nM) .
Vorbereitungsmethoden
Synthetic Pathways for 1-Hydroxyvaldecoxib Precursors
Friedel-Crafts Acylation in Cyclohexanecarbonyl Chloride Synthesis
The synthesis of this compound relies on intermediates common to valdecoxib production, particularly aryl ketones. A validated approach involves:
-
Acylation of hexahydrobenzoic acid with phosphorus trichloride (PCl₃) at 35–37°C to yield cyclohexanecarbonyl chloride. Optimal hexahydrobenzoic acid:PCl₃ ratios range from 1.8:1 to 2.2:1, with reaction completion requiring ≥4 hours .
-
Friedel-Crafts reaction with benzene and AlCl₃ catalyst (9:3.1:3.36 weight ratio for benzene:AlCl₃:cyclohexanecarbonyl chloride) at 5–10°C, forming cyclohexyl phenyl ketone-aluminum chloride complexes .
Parameter | Optimal Value | Effect of Deviation |
---|---|---|
Reaction temperature | 5–10°C | >10°C: Increased tar formation |
Catalyst stoichiometry | 29–31% AlCl₃ | <29%: Incomplete acylation |
Chlorination and Alkaline Hydrolysis for Hydroxyl Group Introduction
Critical to this compound synthesis is the substitution of chlorine with a hydroxyl group, adapted from ketone chlorination protocols:
Chlorination
-
Cyclohexyl phenyl ketone is heated to 60±2°C under Cl₂ gas flow, producing 1-chloro-cyclohexyl phenyl ketone . Excess chlorine increases dichlorination byproducts, necessitating precise gas flow control.
Alkaline Hydrolysis
-
Chlorinated intermediates react with 30–35% NaOH aqueous solution at a 1:0.95–1.10 substrate:NaOH ratio. Toluene extraction isolates crude 1-hydroxycyclohexyl phenylketone, later purified via vacuum distillation (0.1–0.5 mmHg) and petroleum ether recrystallization .
Sulfonation and Amination: Lessons from Valdecoxib Synthesis
Oleum-Mediated Sulfonation of Isoxazole Intermediates
Valdecoxib’s synthesis informs this compound preparation through shared isoxazole sulfonation steps:
-
Sulfonation : 5-methyl-3,4-diphenylisoxazole reacts with oleum (20% SO₃) at 0–40°C, yielding 4-sulfo-5-methyl-3-phenylisoxazole. Trifluoroacetic acid (TFA) co-solvent prevents side reactions at higher temperatures .
-
Salt Formation : Sulfonic acid intermediates are converted to sodium salts using NaCl saturation at 0–10°C, achieving >95% crystallization efficiency .
Halogenation and Ammoniation for Sulfonamide Formation
Key valdecoxib synthesis steps adaptable to 1-hydroxy derivatives include:
-
Sulfonyl chloride preparation : Phosphorus pentachloride (PCl₅) reacts with sodium sulfonate salts in dichloroethane at 70–80°C .
-
Amination : Gaseous NH₃ is introduced to sulfonyl chlorides in tetrahydrofuran (THF), producing sulfonamides with 85–92% yield after recrystallization .
Industrial-Scale Process Optimization
Waste Management and Byproduct Recycling
Patent CN102267887A details sustainable practices for large-scale this compound precursor synthesis:
-
HCl gas recovery : Three-stage spray absorption captures >98% of HCl from Friedel-Crafts reactions .
-
Solvent reuse : Toluene and petroleum ether are distilled from mother liquors, achieving 90–95% recovery rates .
Crystallization and Purification Techniques
Final product quality depends on:
-
Multi-stage recrystallization : Petroleum ether dissolves crude product at 50–60°C, followed by slow cooling (0.5°C/min) to yield 99.5% pure crystals .
-
Centrifugation parameters : 1200–1500 RPM for 20–30 minutes optimally separates crystals while minimizing mechanical degradation .
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Chlorination-Hydrolysis | 78–82 | 99.2–99.7 | Industrial |
Direct Sulfonation | 65–70 | 98.5–99.0 | Pilot-scale |
Metabolic Hydroxylation | N/A | 95–98 | Lab-scale |
The chlorination-hydrolysis route demonstrates superior efficiency for industrial applications, while metabolic approaches (e.g., cytochrome P450-mediated oxidation) remain limited to analytical preparations .
Eigenschaften
IUPAC Name |
4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c17-23(20,21)13-8-6-11(7-9-13)15-14(10-19)22-18-16(15)12-4-2-1-3-5-12/h1-9,19H,10H2,(H2,17,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSFKTUZOASIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431308 | |
Record name | 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181695-81-8 | |
Record name | 1-Hydroxyvaldecoxib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181695818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-HYDROXYVALDECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5Q8Y8772I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.